molecular formula C12H11Cl2N3O B13928427 2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol

2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol

Cat. No.: B13928427
M. Wt: 284.14 g/mol
InChI Key: LHNCOVLOBWIUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a pyrimidine ring substituted with amino, dichlorobenzyl, and methyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dichlorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The dichlorobenzyl group can be reduced to benzyl derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Benzyl derivatives with reduced chlorine content.

    Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2,4-dichlorobenzylthio)-1,3,4-thiadiazole
  • 2-Amino-5-(2,4-dichlorobenzyl)-1,3,4-oxadiazole
  • 2-Amino-5-(2,4-dichlorobenzyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2-amino-5-[(2,4-dichlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11Cl2N3O/c1-6-9(11(18)17-12(15)16-6)4-7-2-3-8(13)5-10(7)14/h2-3,5H,4H2,1H3,(H3,15,16,17,18)

InChI Key

LHNCOVLOBWIUDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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